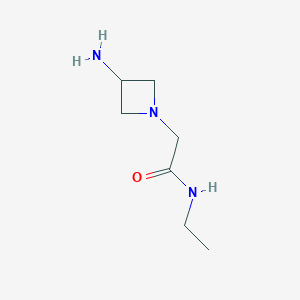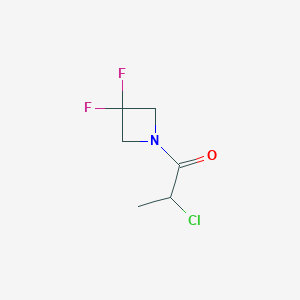
2-Chloro-1-(3,3-difluoroazetidin-1-yl)propan-1-one
説明
2-Chloro-1-(3,3-difluoroazetidin-1-yl)propan-1-one, or 2CP, is an organic compound belonging to the class of azetidinones. It is a colorless liquid with a molecular weight of 225.09 g/mol. 2CP is a versatile building block for the synthesis of numerous compounds, and has been used in a variety of scientific research applications.
科学的研究の応用
2CP has been used in a variety of scientific research applications. One example is its use in the synthesis of β-lactam antibiotics. 2CP has also been used as a reactant in the synthesis of other compounds, such as azetidine-2-carboxylic acid derivatives, which have potential applications in the treatment of Alzheimer’s disease. 2CP has also been used in the synthesis of aryl-substituted azetidinones, which have potential applications in the treatment of cancer.
作用機序
2CP is an organic compound that acts as an inhibitor of enzymes. It binds to the active site of enzymes, preventing them from catalyzing reactions. This inhibition of enzyme activity can lead to a variety of biochemical and physiological effects, depending on the enzyme targeted.
Biochemical and Physiological Effects
The inhibition of enzyme activity by 2CP can lead to a variety of biochemical and physiological effects. For example, 2CP has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. The inhibition of this enzyme can lead to an increase in acetylcholine levels, which can have a variety of effects on the body, such as increased alertness and improved memory. 2CP has also been shown to inhibit the enzyme aromatase, which is involved in the synthesis of the hormone estrogen. The inhibition of this enzyme can lead to a decrease in estrogen levels, which can have a variety of effects on the body, such as reduced risk of breast cancer.
実験室実験の利点と制限
2CP has several advantages for laboratory experiments. It is a colorless liquid, which makes it easy to handle and store. It is also relatively inexpensive, making it a cost-effective option for research. Additionally, 2CP is a versatile building block for the synthesis of numerous compounds, which makes it a useful tool for a variety of scientific research applications.
However, there are some limitations to using 2CP in laboratory experiments. 2CP is a highly reactive compound and can be hazardous if not handled properly. It is also volatile, so it must be stored in a well-ventilated area. Additionally, 2CP can react with other compounds, so it must be stored away from other chemicals.
将来の方向性
There are numerous potential future directions for research involving 2CP. One potential direction is the development of new compounds based on the 2CP structure. These compounds could be used as therapeutic agents for the treatment of various diseases, such as cancer and Alzheimer’s disease. Additionally, further research could be done to explore the potential applications of 2CP in the synthesis of other compounds, such as aryl-substituted azetidinones. Finally, further research could be done to explore the potential biochemical and physiological effects of 2CP, such as its effects on the levels of neurotransmitters and hormones.
特性
IUPAC Name |
2-chloro-1-(3,3-difluoroazetidin-1-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClF2NO/c1-4(7)5(11)10-2-6(8,9)3-10/h4H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXYTWFNKJUVYHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CC(C1)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(3,3-difluoroazetidin-1-yl)propan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





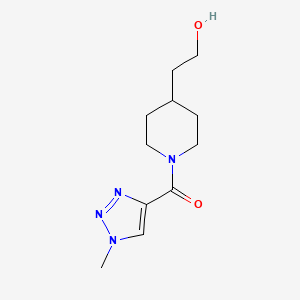



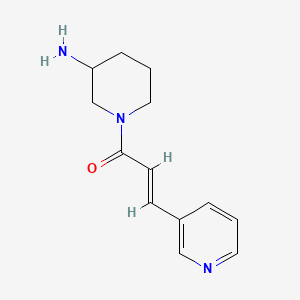
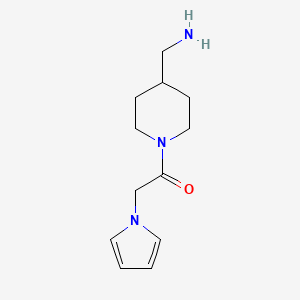

![1-[(5-Chlorothiophen-2-yl)methyl]azetidin-3-ol](/img/structure/B1489129.png)


